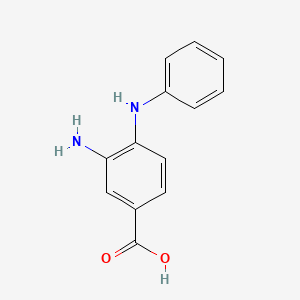

3-Amino-4-(phenylamino)benzoic acid

Description

3-Amino-4-(phenylamino)benzoic acid (CAS: 55296-17-8) is a benzoic acid derivative featuring an amino group at the 3-position and a phenylamino group at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{13}\text{H}{13}\text{N}2\text{O}2 $, with a molecular weight of 228.25 g/mol . This compound is primarily utilized in research settings, often serving as an intermediate in synthetic pathways for pharmaceuticals or bioactive molecules. Its structural uniqueness lies in the juxtaposition of the amino and phenylamino groups, which influence electronic distribution, solubility, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

3-amino-4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSRJZNYVRVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354451 | |

| Record name | 3-Amino-4-phenylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55296-17-8 | |

| Record name | 3-Amino-4-phenylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(phenylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-(phenylamino)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reduction reactions using catalytic hydrogenation. This method offers higher efficiency and yield, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-4-(phenylamino)benzoic acid can undergo oxidation reactions to form corresponding quinones or imines.

Reduction: The compound can be reduced further to form various amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino and phenylamino groups direct the incoming electrophile to specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in the presence of hydrochloric acid.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinones or imines.

Reduction: Various amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-Amino-4-(phenylamino)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 3-Amino-4-(phenylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound targets enzymes involved in inflammatory pathways, thereby reducing inflammation.

Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amino Group

3-Amino-4-(m-tolylamino)benzoic acid

- Structure: The phenylamino group is substituted with a methyl group (meta-tolylamino).

- Synthesis : Prepared via nitro group reduction using hydrazine and Raney nickel .

- Properties: The methyl group enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets. This derivative was optimized in studies targeting NAD+-dependent enzymes, with IC$_{50}$ values in the nanomolar range .

3-Amino-4-(methylamino)benzoic acid (MeDbz)

- Structure: Replaces phenylamino with a methylamino group.

- Applications : Used as a linker for on-resin peptide cyclization, enabling the synthesis of cyclic thiodepsipeptides. The smaller methyl group reduces steric hindrance, facilitating efficient cyclization in drug discovery .

3-Amino-4-cyclohexylamino-benzoic acid

- Structure: Features a cyclohexylamino group instead of phenylamino.

- Applications include kinase inhibition studies .

3-Amino-4-(isopropylamino)benzoic acid

Halogenated Analogues

3-Amino-4-fluorobenzoic acid

- Structure : Fluorine atom at the 4-position.

- Properties: The electronegative fluorine enhances metabolic stability and influences electronic distribution. Molecular weight: 155.13 g/mol.

4-Amino-3-bromobenzoic acid

Hydroxy vs. Phenylamino Derivatives

3-Amino-4-hydroxybenzoic acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Amino-4-(phenylamino)benzoic acid, also known as 3,4-diaminobenzoic acid (DABA), is an aromatic organic compound with the chemical formula C₁₃H₁₂N₂O₂. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring with a carboxylic acid group at position 4 and amino groups at positions 3 and 4. This configuration contributes to its acidity and basicity, influencing its reactivity and solubility in biological systems. The presence of multiple functional groups allows for various interactions with biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focusing on substituted benzoic acids found that certain analogs displayed potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from this class showed IC50 values ranging from 3.42 to 23.32 µM against these cell lines, indicating promising therapeutic potential compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | |

| Compound B | A549 | 21.3 | |

| Compound C | MCF-7 | 3.42 | |

| Compound D | A549 | 22.01 |

2. Enzyme Inhibition

The compound has been identified as a selective inhibitor of the aldo-keto reductase enzyme AKR1C3, which is implicated in androgen metabolism in prostate cancer. Studies have demonstrated that derivatives of this compound exhibit high selectivity for AKR1C3 over other isoforms, making them potential candidates for managing castrate-resistant prostate cancer (CRPC). Notably, certain analogs achieved nanomolar affinities with over 200-fold selectivity for AKR1C3 .

The mechanisms underlying the biological activities of this compound involve its structural interactions with target proteins:

- Anticancer Mechanism : The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells and inhibition of cell proliferation via modulation of key signaling pathways.

- Enzyme Inhibition Mechanism : The selectivity for AKR1C3 suggests that specific structural features allow for effective binding to the active site of the enzyme, thereby inhibiting its function and reducing androgen levels that promote tumor growth.

Case Study: Anticancer Efficacy

In a comparative study assessing various benzoic acid derivatives against human cancer cell lines, compounds derived from this compound were shown to significantly inhibit cell growth. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as a new treatment option .

Case Study: AKR1C3 Inhibition

A focused investigation into the inhibition of AKR1C3 revealed that specific analogs of this compound could effectively reduce intratumoral androgen levels in CRPC models. The study highlighted the importance of structural modifications in enhancing selectivity and potency against AKR1C3, paving the way for future drug development targeting this enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.